5-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Description
5-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound that contains a thiophene ring, an oxadiazole ring, and a bromine atom
Properties
IUPAC Name |
5-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O3S/c1-20-9-5-3-2-4-8(9)13-17-18-14(21-13)16-12(19)10-6-7-11(15)22-10/h2-7H,1H3,(H,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPGROUCCXCQIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reaction: The brominated thiophene is then coupled with the oxadiazole derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the oxadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the synthesis of organic semiconductors and other materials with electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic reactions.
Mechanism of Action
The mechanism of action of 5-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The oxadiazole and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(2-methoxyphenyl)benzo[b]thiophene-2-carboxamide
- 5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides
Uniqueness
5-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is unique due to the presence of both the oxadiazole and thiophene rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the design of new materials and pharmaceuticals.
Biological Activity
5-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound that integrates both thiophene and oxadiazole functionalities. This unique structure contributes to its potential biological activities, which have been explored in various studies. The compound's molecular formula is with a molecular weight of approximately 331.41 g/mol.
Chemical Structure
The structural components of this compound include:
- Bromine substituent : Enhances reactivity.
- Oxadiazole ring : Known for diverse biological activities.
- Thiophene moiety : Contributes to electronic properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial properties : Effective against various bacteria and fungi.
- Antitumor activity : Potential in cancer treatment through cytotoxic mechanisms.
- Anti-inflammatory effects : May modulate inflammatory pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Molecular Interactions : Engages in π–π stacking and hydrogen bonding with proteins or nucleic acids, influencing biological pathways.
- Structure-Activity Relationship (SAR) : Variations in substituents affect potency and selectivity against specific targets.
Antimicrobial Activity
A study conducted by the National Institutes of Health explored the synthesis and antimicrobial efficacy of thiophene derivatives, including compounds similar to this compound. Results indicated that these compounds showed promising activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Antitumor Potential
In a separate investigation focusing on the cytotoxic effects of various oxadiazole derivatives, it was found that compounds with similar structures exhibited IC50 values indicating significant antiproliferative effects against cancer cell lines. For instance, some derivatives demonstrated IC50 values less than those of standard chemotherapeutics like doxorubicin .
Comparative Analysis of Related Compounds
The following table summarizes the features and activities of related compounds:
| Compound Name | Molecular Formula | Notable Features | Biological Activity |
|---|---|---|---|
| This compound | C15H13N3O2S | Bromine substituent | Antimicrobial, Antitumor |
| N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide | C15H12N4O2S | Oxadiazole with benzothiazole | Diverse biological activity |
| 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | C16H14N2O | Known for antiglycation activity | Antiglycation |
Q & A
Q. What are the key steps in synthesizing 5-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves:
Oxadiazole ring formation : Cyclization of a hydrazide intermediate with a carboxylic acid derivative under dehydrating conditions (e.g., POCl₃ or PPA) .
Amide coupling : Reaction between 5-bromothiophene-2-carboxylic acid and the oxadiazole-amine intermediate using coupling agents like EDCI/HOBt .
- Optimization :
- Temperature : 80–100°C for cyclization to ensure complete ring closure .
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance coupling efficiency .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) improves cyclization yields .
- Table 1 : Example Reaction Conditions and Yields for Analogous Compounds
| Step | Reagent/Condition | Yield (%) |
|---|---|---|
| Cyclization | POCl₃, 90°C, 6h | 72–85 |
| Amide Coupling | EDCI, DMF, RT, 12h | 65–78 |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the oxadiazole ring (e.g., singlet for oxadiazole C-H at δ 8.2–8.5 ppm) and methoxy group (δ 3.8–4.0 ppm) .
- IR Spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak (e.g., m/z 408 [M+H⁺] for C₁₄H₁₀BrN₃O₃S) ensures molecular weight confirmation .
- X-ray Crystallography (if available): Resolves spatial arrangement; e.g., dihedral angles between thiophene and oxadiazole rings (observed as ~15–25° in analogs) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–100 µg/mL .
- Anti-inflammatory Activity : COX-2 inhibition assays (IC₅₀ determination via ELISA) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish safety thresholds (IC₅₀ > 50 µM preferred) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Methodological Answer :
- Substituent Variation : Compare analogs with halogen (Br vs. Cl), methoxy position (ortho vs. para), or oxadiazole replacements (e.g., thiadiazole) .
- Table 2 : Bioactivity Comparison of Structural Analogs
| Substituent | Antimicrobial Zone (mm) | COX-2 IC₅₀ (nM) |
|---|---|---|
| 2-Methoxyphenyl | 18 ± 1.2 | 120 ± 15 |
| 4-Chlorophenyl | 14 ± 0.8 | 250 ± 20 |
- Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinity for targets like bacterial DNA gyrase or COX-2 .
Q. How should researchers resolve contradictions in bioactivity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability via HPLC-MS to identify metabolic instability (e.g., hepatic glucuronidation of methoxy groups) .
- Dose Optimization : Conduct dose-response curves in animal models (e.g., murine sepsis) to align effective in vivo doses with in vitro IC₅₀ values .
- Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target engagement (e.g., COX-2 vs. off-target effects) .
Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?
- Methodological Answer :
- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation, promoting lattice formation .
- Temperature Gradients : Gradual cooling from 40°C to 4°C reduces disorder in crystal packing .
- Co-crystallization : Add co-formers (e.g., succinic acid) to stabilize π-π stacking between aromatic rings .
Data Interpretation & Validation
Q. How can researchers validate purity and stability under experimental conditions?
- Methodological Answer :
- HPLC Purity : Ensure >95% purity via reverse-phase C18 column (retention time ~8.2 min for methanol:water 70:30) .
- Stability Tests : Incubate in PBS (pH 7.4) at 37°C for 48h; monitor degradation via UV-Vis (λmax 280 nm) .
Q. What statistical approaches are appropriate for analyzing dose-response data in bioassays?
- Methodological Answer :
- Nonlinear Regression : Fit data to log(inhibitor) vs. response models (GraphPad Prism) for IC₅₀ calculation .
- ANOVA with Tukey’s Test : Compare multiple groups (e.g., substituent variants) to identify significant differences (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
